N-Butyl-N-(thiophen-2-yl)propanamide
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Overview
Description
N-Butyl-N-(thiophen-2-yl)propanamide: is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(thiophen-2-yl)propanamide typically involves the reaction of thiophene-2-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-N-(thiophen-2-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-Butyl-N-(thiophen-2-yl)propanamide has been studied for its potential biological activity and various applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Butyl-N-(thiophen-2-yl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
N-Butyl-N-(furan-2-yl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-Butyl-N-(pyridin-2-yl)propanamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness: N-Butyl-N-(thiophen-2-yl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-butyl-N-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-8-12(10(13)4-2)11-7-6-9-14-11/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHZJMFNOSCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CS1)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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